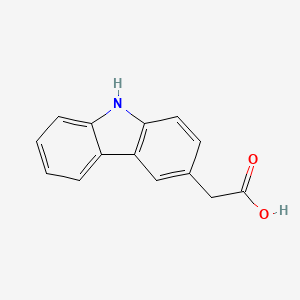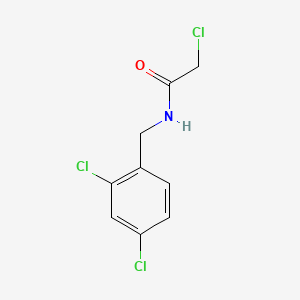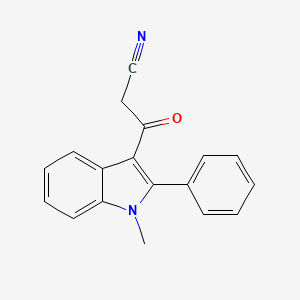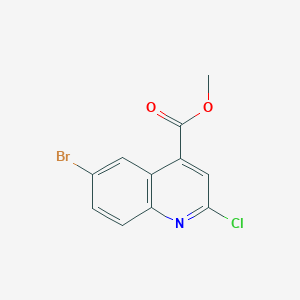
Methyl 6-bromo-2-chloroquinoline-4-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromo-2-chloroquinoline-4-carboxylate” is an organic compound with the molecular formula C11H7BrClNO2 . It has a molecular weight of 300.54 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 6-bromo-2-chloroquinoline-4-carboxylate” is a solid compound . The compound’s physical form, storage temperature, and country of origin (CN) are also provided . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Knorr Synthesis : This compound is synthesized as a starting material in research on infectious diseases. The synthesis involves a condensation and cyclization process known as the Knorr reaction, producing 6-bromo-quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).
Iron-Catalyzed Ortho-Alkylation : Research indicates the use of related quinoline compounds in direct ortho-alkylation, achieved in high yields using an iron source and specific catalysts. This process demonstrates regioselectivity and can be performed under environmentally friendly conditions (Fruchey et al., 2014).
Catalytic Synthesis : The compound has been used in the synthesis of dihydropyrimidinones and hydroquinazoline-diones, employing a Bronsted acidic ionic liquid and chlorotrimethylsilane as catalysts. This method offers high yields and solvent-free conditions (Kefayati et al., 2012).
Applications in Materials Science
Photolabile Protecting Group : A study describes the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. Its high sensitivity to multiphoton-induced photolysis makes it useful in vivo (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents : The synthesis of 2-aryl-6-substituted quinolines, including compounds structurally similar to methyl 6-bromo-2-chloroquinoline-4-carboxylate, demonstrates their potential as fluorescent brightening agents. These compounds were tested for their fluorescence properties (Rangnekar & Shenoy, 1987).
Biomedical Research
Anticancer Potential : Certain quinoline derivatives have been identified as potent apoptosis inducers and show promise as anticancer agents. They demonstrate high efficacy in cancer models and significant blood-brain barrier penetration (Sirisoma et al., 2009).
Cytotoxicity Studies : Research on thieno[3,2-c]quinoline derivatives, which are structurally related to methyl 6-bromo-2-chloroquinoline-4-carboxylate, reveals their cytotoxicity against cancer cell lines. They exhibit dose- and time-dependent inhibition of cancer cell growth, compared favorably with established anticancer drugs (Mphahlele et al., 2014).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it’s toxic . The hazard statements H301, H311, and H331 suggest that it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYLVXXTALAJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381846 | |
| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
CAS RN |
680213-43-8 | |
| Record name | Methyl 6-bromo-2-chloro-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680213-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)
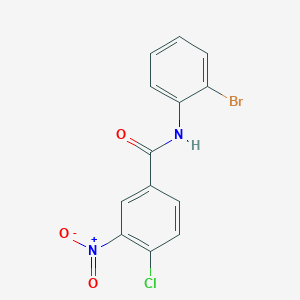
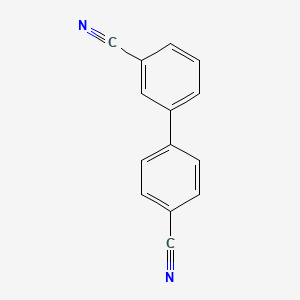
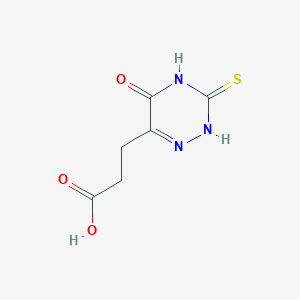
![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)
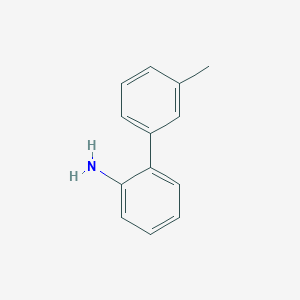
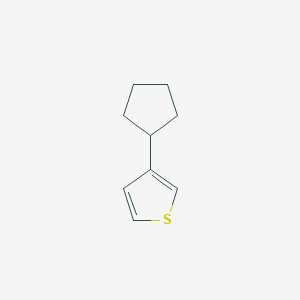

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)

